(1S,3S)-3-(Fmoc-amino)cyclohexanecarboxylic acid
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Overview
Description
(1S,3S)-3-(Fmoc-amino)cyclohexanecarboxylic acid is a complex organic compound that has garnered significant interest in various scientific fields. This compound is known for its unique structural features, which include a cyclohexane ring, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and an amino acid moiety. These structural elements make it a valuable intermediate in organic synthesis and a subject of study in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-3-(Fmoc-amino)cyclohexanecarboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amine with Fmoc-Cl in the presence of a base such as triethylamine.
Formation of the Cyclohexane Ring: The protected amine is then subjected to cyclization reactions to form the cyclohexane ring. This step often involves the use of strong acids or bases to facilitate ring closure.
Introduction of the Carboxylic Acid Group: The final step involves the introduction of the carboxylic acid group through oxidation reactions. Common oxidizing agents used in this step include potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. Additionally, the use of automated systems for reagent addition and product isolation enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,3S)-3-(Fmoc-amino)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The Fmoc protecting group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, or alkylated versions. These derivatives are often used as intermediates in further synthetic processes.
Scientific Research Applications
(1S,3S)-3-(Fmoc-amino)cyclohexanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the field of peptide synthesis.
Biology: The compound is employed in the study of enzyme-substrate interactions and protein folding.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1S,3S)-3-(Fmoc-amino)cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Fmoc group plays a crucial role in protecting the amino group during chemical reactions, allowing for selective modifications. The cyclohexane ring provides structural stability, while the carboxylic acid group facilitates interactions with biological molecules through hydrogen bonding and ionic interactions.
Comparison with Similar Compounds
Similar Compounds
(1S,3S)-3-Aminocyclohexanecarboxylic acid: Lacks the Fmoc protecting group, making it less versatile in synthetic applications.
(1S,3S)-3-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid: Uses a different protecting group (Boc) which is less stable under acidic conditions.
(1S,3S)-3-((Benzyloxycarbonyl)amino)cyclohexanecarboxylic acid: Uses a benzyloxycarbonyl (Cbz) protecting group, which is more easily removed under hydrogenation conditions.
Uniqueness
The uniqueness of (1S,3S)-3-(Fmoc-amino)cyclohexanecarboxylic acid lies in its Fmoc protecting group, which provides stability under basic conditions and can be easily removed using mild acidic conditions. This makes it highly valuable in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
Properties
IUPAC Name |
(1S,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-21(25)14-6-5-7-15(12-14)23-22(26)27-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,14-15,20H,5-7,12-13H2,(H,23,26)(H,24,25)/t14-,15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVAQZVOHKGTJY-GJZGRUSLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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